molecular formula C7H6K2O2 B13132221 Potassium2-methylbenzene-1,4-bis(olate)

Potassium2-methylbenzene-1,4-bis(olate)

Cat. No.: B13132221
M. Wt: 200.32 g/mol
InChI Key: MDEAKRDBQIFFEQ-UHFFFAOYSA-L
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Description

Potassium 2-methylbenzene-1,4-bis(olate) is a benzene-derived bis(olate) salt featuring a methyl substituent at the 2-position and two deprotonated oxygen atoms at the 1,4-positions, stabilized by potassium counterions. The "bis(olate)" nomenclature denotes two adjacent oxygen atoms in the deprotonated form, as clarified by IUPAC guidelines for polyanionic systems . Such compounds are pivotal in coordination chemistry, macrocycle synthesis, and materials science due to their ability to act as bidentate ligands or building blocks for supramolecular architectures.

Properties

Molecular Formula

C7H6K2O2

Molecular Weight

200.32 g/mol

IUPAC Name

dipotassium;2-methylbenzene-1,4-diolate

InChI

InChI=1S/C7H8O2.2K/c1-5-4-6(8)2-3-7(5)9;;/h2-4,8-9H,1H3;;/q;2*+1/p-2

InChI Key

MDEAKRDBQIFFEQ-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)[O-])[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium2-methylbenzene-1,4-bis(olate) can be synthesized through the reaction of 2-methylbenzene-1,4-diol with potassium hydroxide. The reaction typically involves dissolving 2-methylbenzene-1,4-diol in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of Potassium2-methylbenzene-1,4-bis(olate) as a precipitate .

Industrial Production Methods

While specific industrial production methods for Potassium2-methylbenzene-1,4-bis(olate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium2-methylbenzene-1,4-bis(olate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium2-methylbenzene-1,4-bis(olate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium2-methylbenzene-1,4-bis(olate) involves its ability to coordinate with metal ions and participate in redox reactions. The compound can act as a ligand, forming complexes with various metal ions, which can then participate in catalytic cycles. The aromatic ring and the bis(olate) groups provide sites for electrophilic and nucleophilic attacks, facilitating various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Bis(olate) Derivatives
Compound Name Core Structure Substituents Counterion Molecular Formula Molecular Weight (g/mol) References
Potassium 2-methylbenzene-1,4-bis(olate) Benzene 2-methyl, 1,4-bis(olate) K⁺ C₇H₅KO₂⁻² ~174.3 (calc.) N/A
Disodium butane-1,4-bis(olate) Butane 1,4-bis(olate) Na⁺ C₄H₆Na₂O₂⁻² ~162.0 (calc.)
Li tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) Benzene with sulfonate 2,5-disulfonate, 1,4-bis(olate) Li⁺ C₆H₂Li₄O₈S₂ 293.96
2-Acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) Quinoxaline Acetyl, dimethylamino ethenyl None (diium) C₁₄H₁₅N₃O₃ 273.29
Bis(guanidinium) chloranilate Chloranilate 2,5-dichloro, 3,6-dioxo Guanidinium⁺ C₆Cl₂O₄²⁻·2CH₆N₃⁺ 327.14

Key Observations :

  • Aromatic vs. Aliphatic Cores : The potassium compound and chloranilate derivatives (e.g., ) feature aromatic cores, enhancing π-π interactions, while butane-based bis(olates) (e.g., ) exhibit flexibility for macrocycle formation.
  • Substituent Effects : Electron-withdrawing groups (e.g., sulfonate in ) increase solubility in polar solvents, whereas methyl groups (as in the potassium compound) may enhance hydrophobicity.
  • Counterion Influence : Potassium and sodium ions favor ionic lattice stability, while guanidinium () enables hydrogen-bonded frameworks.
Table 2: Reactivity Profiles and Yields
Compound Reaction Type Product Yield/Stability Data References
Disodium butane-1,4-bis(olate) Macrocycle synthesis 14-membered macrocycle 36.8% isolated yield
Silver(I) chloranilate Coordination chemistry Ag⁺ complexes Monoclinic crystals (C2/c)
2,3-bis(hydroxymethyl)quinoxaline-1,4-bis(olate) Photochromism Thermally reversible fluorescence Ethanol-mediated reversibility

Key Observations :

  • Macrocycle Formation : Disodium butane-1,4-bis(olate) forms 14-membered macrocycles via nucleophilic substitution, with computational studies (B3LYP/6-31G*) confirming stereoisomer stability . Comparable data for the potassium compound is lacking, but its rigid benzene core may limit macrocycle flexibility.
  • Coordination Chemistry : Silver(I) chloranilate () exhibits distinct coordination modes due to chlorinated dioxocyclohexadiene motifs, contrasting with the potassium compound’s simpler benzene backbone.
  • Functional Applications: Quinoxaline bis(olates) (e.g., ) demonstrate photochromic and thermochromic behaviors, whereas the potassium compound’s applications remain unexplored in the provided evidence.

Physical and Spectral Properties

  • Thermal Stability: Bis(guanidinium) chloranilate () forms hydrogen-bonded frameworks with a monoclinic crystal system (a = 19.5224 Å, β = 116.087°), while lithium sulfonatobenzene bis(olate) () may exhibit higher thermal stability due to sulfonate groups.
  • Spectral Data : Disodium butane-1,4-bis(olate) reaction intermediates show distinct ³¹P NMR signals (δP = 77.8–78.1 ppm) for isomerization products . Similar studies for the potassium compound are absent.

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